N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide features a multifunctional structure:
- A sulfamoylphenyl ethyl group linked to an acetamide backbone.
- A thiazol-4-yl ring substituted with a sulfanylidene-1,2-dihydroquinazolin-4-yl moiety via an amino bridge.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S3/c22-33(29,30)15-7-5-13(6-8-15)9-10-23-18(28)11-14-12-32-21(24-14)27-19-16-3-1-2-4-17(16)25-20(31)26-19/h5-8,12,16-17,19H,1-4,9-11H2,(H,23,28)(H,24,27)(H2,22,29,30)(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQWPYNJNVDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its sulfonamide and thiazole functionalities, this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N6O3S3, with a molecular weight of approximately 508.7 g/mol. Its structure incorporates multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Contributes to antimicrobial activity |
| Thiazole Moiety | Enhances biological interaction potential |
| Dihydroquinazoline Structure | May provide enhanced selectivity against biological targets |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains with significant effectiveness.
Case Studies
- Study on Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Effectiveness Against Enterobacteriaceae : In another study, the compound was effective against Enterobacter aerogenes and Escherichia coli, with MIC values ranging from 16 to 64 µg/mL.
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which are crucial for bacterial growth.
- Interference with Protein Synthesis : The thiazole and dihydroquinazoline moieties may disrupt protein synthesis in pathogenic organisms.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Benzene and piperazine rings | Effective human carbonic anhydrase inhibitor |
| 2-(4-fluorophenyl)-N-[5-sulfamoylthiophen-2-yl]acetamide | Fluorinated phenyl group and thiophene | Anti-inflammatory properties |
| N-{(5-methoxybenzo[d]thiazol-2-yloxy)methyl}-N'-(4-sulfamoylphenyl)urea | Urea linkage with thiazole | Antimicrobial activity |
Scientific Research Applications
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial properties, often acting as inhibitors of bacterial folic acid synthesis. This compound's structure suggests it may exhibit similar activities:
- Mechanism of Action : The sulfonamide moiety likely interferes with bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.
- Potential Targets : Gram-positive and Gram-negative bacteria are primary targets, along with certain fungal species.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells:
- Cell Lines Tested : Research has focused on various cancer cell lines, including breast cancer (MCF7) and others.
- In Vitro Studies : The compound's efficacy can be evaluated using assays such as Sulforhodamine B (SRB) to measure cell viability post-treatment.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of compounds similar to N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results indicating reduced cell viability .
- Anticancer Potential : A series of experiments have been conducted to assess the anticancer potential of related compounds. For example, certain synthesized derivatives exhibited IC50 values in the micromolar range against MCF7 cells, suggesting effective inhibition of cancer cell proliferation .
- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of the compound to specific biological targets. These studies help in understanding how modifications to the chemical structure can enhance biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazol-Acetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Simplifies the target compound by replacing the sulfamoylphenyl ethyl and quinazolinyl groups with a dichlorophenyl ring.
- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane .
- Bioactivity : Demonstrates coordination capabilities with metal ions, suggesting utility in catalysis or metallodrug design .
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide ()
- Structure : Shares the thiazol-acetamide core but incorporates a sulfamoyl group and benzamide substituent.
- Synthesis : Utilizes DMAP-catalyzed N-acylation under ultrasonication, enhancing reaction efficiency .
Key Differences :
Sulfamoyl-Containing Acetamides
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1, )
- Structure: Replaces the thiazol ring with a sulfanyl-linked quinazolinone but retains the sulfamoylphenyl-acetamide motif.
- Bioactivity: Likely targets proteases or kinases due to the quinazolinone scaffold, common in anticancer agents .
N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 476485-74-2, )
- Structure : Substitutes the thiazol with a triazole ring, altering electronic properties and hydrogen-bonding capacity.
- Implications : Triazole derivatives often exhibit enhanced metabolic stability, relevant for pharmacokinetic optimization .
Key Differences :
- The target’s thiazol-quinazolinyl hybrid may offer dual binding sites, combining the metabolic robustness of thiazoles with the kinase affinity of quinazolines.
Sulfanylidene and Quinazolinyl Derivatives
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide ()
- Structure : Incorporates benzothiazole and triazole rings, diverging from the quinazolinyl focus.
- Bioactivity: Benzothiazoles are known for antitumor and antimicrobial activities, suggesting shared therapeutic avenues .
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3, )
- Structure : Uses a fluorophenyl group and thiophene-modified triazole, emphasizing halogenated aromatic interactions.
- Synthesis : Likely involves carbodiimide coupling, similar to .
Key Differences :
Anti-Exudative Activity ()
Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl) sulfanyl)-N-acetamide show anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . The target compound’s sulfamoyl and quinazolinyl groups may enhance this activity through anti-inflammatory pathways.
Data Tables
Table 1: Structural Comparison
Q & A
Q. What are the established synthetic routes for preparing this compound, and how are intermediates characterized?
The compound can be synthesized via sequential functionalization of thiazole and quinazolinone scaffolds. A typical approach involves:
- Step 1 : Reacting 2-amino-4-substituted thiazole with acetonitrile in the presence of AlCl₃ to form the thiazole-acetamide intermediate .
- Step 2 : Coupling the thiazole moiety with a sulfanylidene-dihydroquinazolinone derivative via nucleophilic substitution or amidation. Reaction conditions (e.g., DMAP in DCM under ultrasonication) enhance yield and regioselectivity .
- Characterization : Intermediates and final products are validated using IR (to confirm amide C=O stretches), ¹H/¹³C NMR (to verify substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How is the compound’s mechanism of action investigated in preliminary biological assays?
Researchers use in vitro bioactivity screens targeting enzymes or receptors associated with the thiazole and quinazolinone pharmacophores. For example:
- Anticancer activity : Assessed via MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Tested using agar diffusion methods against Gram-positive/negative bacteria, with MIC values reported .
- Enzyme inhibition : Evaluated via fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological testing) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for sulfonamide and thiazole moieties .
- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed to optimize bioactivity?
- Substituent variation : Systematic replacement of sulfamoylphenyl or thiazole groups with electron-withdrawing/donating substituents (e.g., -Cl, -OCH₃) to modulate lipophilicity and target binding .
- QSAR modeling : Computational tools (e.g., CoMFA, molecular docking) correlate substituent effects with bioactivity. For example, sulfonyl groups enhance hydrogen bonding with kinase ATP pockets .
Q. How do researchers address contradictions in reported bioactivity data across studies?
- Experimental replication : Validate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare IC₅₀/MIC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .
Q. What strategies are employed to improve solubility and bioavailability?
- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety for improved membrane permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time .
Q. How are computational tools applied to predict pharmacokinetics (ADME)?
- In silico models : SwissADME or pkCSM predict logP (lipophilicity), CYP450 metabolism, and BBB permeability. For this compound, high logP (>3) suggests poor aqueous solubility, necessitating formulation adjustments .
- Molecular dynamics simulations : Analyze binding stability with target proteins (e.g., EGFR kinase) over 100-ns trajectories to prioritize derivatives .
Q. What cross-disciplinary applications exist beyond pharmacology?
- Chemical biology : Use as a photoaffinity probe to map drug-target interactions via click chemistry .
- Materials science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release .
- Flow chemistry : Optimize synthesis using microreactors to reduce reaction time and improve yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
